Executive Summary Potassium 2-(1,3-oxazol-5-yl)acetate is the potassium salt form of 2-(1,3-oxazol-5-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry. While the parent acid is the primary co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Potassium 2-(1,3-oxazol-5-yl)acetate is the potassium salt form of 2-(1,3-oxazol-5-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry. While the parent acid is the primary commercial entity, the potassium salt is frequently generated in situ or isolated to enhance nucleophilicity in substitution reactions or to improve solubility in polar aprotic solvents during drug synthesis.
This monograph details the chemical identity, synthetic pathways, and application of this scaffold, specifically focusing on its role as a stable carboxylic acid bioisostere and a linker in the development of bioactive small molecules.
Part 1: Chemical Identity & Properties[1][2]
Nomenclature and Identifiers
The potassium salt is derived from the parent acid. As specific CAS numbers for salt forms of novel heterocycles are often not indexed in public databases until they reach high-volume commercial use, the Parent Acid CAS is the standard reference for procurement and literature search.
Attribute
Detail
Compound Name
Potassium 2-(1,3-oxazol-5-yl)acetate
Parent Acid Name
2-(1,3-oxazol-5-yl)acetic acid
Parent Acid CAS
1083337-90-9
Molecular Formula
C₅H₄KNO₃ (Salt) / C₅H₅NO₃ (Acid)
Molecular Weight
165.2 g/mol (Salt) / 127.10 g/mol (Acid)
SMILES (Salt)
[K+].[O-]C(=O)CC1=CN=CO1
Appearance
Hygroscopic white to off-white solid (Salt)
Physicochemical Profile
The oxazole ring is a 1,3-azole with an oxygen at position 1 and nitrogen at position 3.[1] It is aromatic but less electron-rich than furan or pyrrole, making it relatively stable to oxidation.
Acidity (Parent Acid): The pKa of the acetic acid side chain is approximately 3.8–4.2, slightly lower than acetic acid due to the electron-withdrawing inductive effect of the oxazole ring.
Solubility (Potassium Salt): High solubility in water, methanol, and DMSO. Limited solubility in non-polar organic solvents (hexane, toluene).
Stability: The oxazole ring is stable under basic hydrolysis conditions, making the potassium salt a robust reagent. However, the ring can open under harsh acidic conditions at elevated temperatures.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of the potassium salt typically proceeds through the isolation of the parent acid, followed by a controlled salt formation step. The most authoritative route to 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .
Core Synthesis: Van Leusen Protocol
This method utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldehyde. To obtain the acetic acid derivative, a protected aldehyde precursor is used.
Mechanism:
Condensation: TosMIC reacts with the carbonyl component (e.g., succinic semialdehyde derivative) under basic conditions.
Cyclization: The intermediate undergoes 5-endo-dig cyclization.
Elimination: Loss of the toluenesulfinic acid group aromatizes the ring.
Salt Formation Workflow
To generate the potassium salt for use in nucleophilic substitutions (e.g., reacting with alkyl halides):
Dissolution: Dissolve 1.0 eq of 2-(1,3-oxazol-5-yl)acetic acid in anhydrous Methanol (MeOH).
Neutralization: Add 0.98 eq of Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃) at 0°C. Note: Using a slight deficit of base prevents excess alkalinity which could degrade sensitive electrophiles in subsequent steps.
Isolation: Evaporate solvent under reduced pressure.
Drying: Lyophilize to remove trace water, yielding the hygroscopic potassium salt.
Visualization of Synthesis Pathway
Figure 1: Synthetic workflow from aldehyde precursor to the final potassium salt via Van Leusen chemistry.[2][3]
Part 3: Applications in Drug Discovery[2]
Metabolic Stability & Bioisosterism
The oxazole ring serves as a bioisostere for thiazoles and pyridines. In the context of the acetate side chain:
Linker Chemistry: The 5-position substitution allows the acetic acid moiety to act as a flexible linker, connecting the aromatic oxazole core to a pharmacophore.
Metabolic Blockade: Unlike phenyl rings which are prone to CYP450 oxidation, the oxazole ring is relatively resistant to oxidative metabolism, prolonging the half-life of the drug candidate.
Key Reaction: Nucleophilic Displacement
The potassium salt is specifically employed to increase the reactivity of the carboxylate oxygen in SN2 reactions .
Scenario: Coupling the oxazole-acetate to a halogenated scaffold (R-X).
Advantage: The potassium cation (K⁺) is "softer" and larger than sodium (Na⁺), often leading to looser ion pairing in solvents like DMF or DMSO. This results in a "naked" carboxylate anion that is more nucleophilic, increasing yields in esterification reactions without requiring activating agents like EDC/NHS.
Part 4: Experimental Protocols
Protocol A: Preparation of Potassium 2-(1,3-oxazol-5-yl)acetate (0.5 M Stock)
Objective: Create a reactive stock solution for immediate coupling.
Weighing: Weigh 127.1 mg (1.0 mmol) of 2-(1,3-oxazol-5-yl)acetic acid into a dry 20 mL scintillation vial.
Solvent Addition: Add 2.0 mL of anhydrous DMF. Vortex until fully dissolved.
Salt Formation: Add 69.1 mg (0.5 mmol) of anhydrous K₂CO₃ (Potassium Carbonate). Note: Stoichiometry is 0.5 eq because K₂CO₃ provides two equivalents of base.
Reaction: Stir at room temperature for 30 minutes. Evolution of CO₂ gas indicates conversion.
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any unreacted carbonate.
Storage: Use immediately. The solution contains the active potassium carboxylate species.
Protocol B: Quality Control (HPLC)
Parameter
Condition
Column
C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes
Detection
UV @ 220 nm (Oxazole absorption)
Retention Time
~3.5 min (Acid form elutes early due to polarity)
References
PubChem. (2025). 2-(1,3-oxazol-5-yl)acetic acid (CAS 1083337-90-9). National Library of Medicine. [Link]
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Journal of Organic Chemistry. [Link]
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. [Link]
The Oxazole Pharmacophore: Synthetic Architectures and Biological Efficacy
[1][2][3][4][5][6] Executive Summary This technical guide analyzes the 1,3-oxazole heterocyclic system—a cornerstone pharmacophore in modern medicinal chemistry.[1] Distinguished by its planar structure and capacity for...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
This technical guide analyzes the 1,3-oxazole heterocyclic system—a cornerstone pharmacophore in modern medicinal chemistry.[1] Distinguished by its planar structure and capacity for hydrogen bonding, the oxazole ring serves as a critical bioisostere for amide and ester linkages, offering enhanced metabolic stability and improved pharmacokinetic profiles.[2] This document details the structural causality behind oxazole-based bioactivity, specifically in oncology (kinase inhibition) and antimicrobial therapeutics, and provides validated protocols for their synthesis and biological evaluation.[3]
The Oxazole Pharmacophore: Structural Causality
The 1,3-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[4] Its utility in drug design stems from its electronic distribution and geometric similarity to peptide bonds.
Bioisosterism and Peptidomimetics
The oxazole ring is a non-classical bioisostere of the amide bond (
Geometry: The oxazole ring maintains a planar conformation similar to the trans-peptide bond, ensuring the spatial orientation of substituents mimics the natural ligand.
Electronic Properties: The nitrogen atom (N3) acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide. However, unlike the amide, the oxazole ring is resistant to hydrolytic cleavage by peptidases, significantly extending the in vivo half-life of the compound.
Pharmacophore Visualization
The following diagram illustrates the oxazole ring's interaction points and its relationship to the amide bond.
Figure 1: Structural deconstruction of the 1,3-oxazole pharmacophore highlighting key interaction sites for drug design.
Therapeutic Applications & Mechanisms of Action[1][5][7]
Oncology: Kinase Inhibition & Tubulin Binding
Oxazole derivatives function primarily as ATP-competitive inhibitors in protein kinases (e.g., VEGFR, EGFR) or as microtubule destabilizers.
VEGFR/EGFR Inhibition: The oxazole nitrogen interacts with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonding. Substituents at C2 and C5 occupy the hydrophobic pockets, preventing ATP binding and blocking downstream signaling (RAS/RAF/MEK/ERK pathway).
Tubulin Polymerization Inhibition: Certain 2,4,5-trisubstituted oxazoles bind to the colchicine site of tubulin, inhibiting polymerization and inducing cell cycle arrest at the G2/M phase, leading to apoptosis.
Recent developments in oxazole-based synthetic nanoengineered antimicrobial polymers (SNAPs) reveal a mechanism distinct from traditional antibiotics. These compounds disrupt the bacterial cell membrane integrity and can interact with bacterial DNA, hindering replication. This non-specific membrane disruption reduces the likelihood of resistance development.
Figure 2: Signal transduction blockade by oxazole-based kinase inhibitors leading to cancer cell apoptosis.[5]
Structure-Activity Relationship (SAR) Insights
The biological efficacy of oxazoles is tightly governed by substitution patterns.[6][4] The following table summarizes key SAR trends for anticancer activity.
Position
Modification
Biological Impact
Mechanistic Rationale
C-2
Phenyl / Aryl group
Increases Potency
Enhances pi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
C-2
Amino group ()
Modulates Solubility
Acts as a secondary H-bond donor; often critical for kinase hinge binding.
C-4
Electron-withdrawing group (e.g., )
Metabolic Stability
Reduces electron density on the ring, preventing oxidative metabolism by CYP450 enzymes.
C-5
Bulky lipophilic group
Selectivity
Occupies the hydrophobic "back pocket" of kinases, improving selectivity between kinase isoforms.
-acylamino ketone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert nitrogen atmosphere.
Reagent Addition: Add
(2.0 mmol) and (4.0 mmol) to the solution. Stir for 10 minutes at room temperature.
Cyclization Trigger: Cool the mixture to 0°C in an ice bath. Slowly add Iodine (2.0 mmol) portion-wise. The reaction is exothermic; control temperature to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).
Work-up: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with DCM ( mL). Wash organic layer with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude residue via silica gel column chromatography to yield the oxazole product.
Biological Evaluation: MTT Cytotoxicity Assay
Objective: Determine the
of the synthesized oxazole against cancer cell lines (e.g., MCF-7, HeLa).
Seeding: Seed cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24 hours at 37°C/5% .
Treatment: Dissolve the oxazole compound in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to wells (final DMSO concentration < 0.5%). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
Incubation: Incubate for 48 hours.
Labeling: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve crystals.
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage and derive
using non-linear regression analysis.
Figure 3: Integrated workflow for the development and validation of oxazole-based therapeutics.
References
National Institutes of Health (NIH). (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]
MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Retrieved from [Link]
Drug Hunter. (2025).[8][9] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents. Retrieved from [Link]
Strategic Discovery of Novel Oxazole Derivatives: Synthetic Architectures and Therapeutic Profiling
[1][2] Executive Summary The 1,3-oxazole heterocycle represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from kinase inhibitors (e.g., VEGFR, EGFR)...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 1,3-oxazole heterocycle represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from kinase inhibitors (e.g., VEGFR, EGFR) to novel antimicrobials.[1][2] Its planar, electron-rich architecture allows for precise pi-stacking interactions within enzyme active sites, while its acceptor nitrogen and donor oxygen atoms facilitate hydrogen bonding.[2] This technical guide outlines a rigorous, field-proven pathway for the discovery of novel oxazole derivatives, moving from rational design and robust synthesis to self-validating biological evaluation.[2]
The 1,3-oxazole ring is not merely a linker; it is a bioisostere for amides and esters, offering improved metabolic stability against hydrolysis. In kinase drug discovery, the oxazole ring often functions as a "hinge binder," mimicking the adenine ring of ATP.
Electronic Modulation: The C-2 position is susceptible to nucleophilic attack, while C-4 and C-5 are electron-rich, suitable for electrophilic substitution.
Lipophilicity Tuning: Substitution at C-2 and C-5 allows for the fine-tuning of LogP, critical for membrane permeability.
Rational Design Strategy (SAR Logic)
A successful oxazole discovery campaign typically follows a "Trisubstitution Strategy":
C-2 Position (The Anchor): Often an aromatic or heteroaromatic ring (phenyl, pyridine) to engage in pi-pi stacking with the target pocket.
C-4 Position (The Spacer): Small alkyl or polar groups to adjust solubility without steric clash.
C-5 Position (The Effector): Electron-withdrawing groups (EWG) or specific H-bond donors to interact with the catalytic residues (e.g., Lysine or Aspartate in kinases).
Advanced Synthetic Methodologies[4]
To discover novel derivatives, researchers must move beyond limited condensation reactions.[2] We present two complementary protocols: the versatile Van Leusen Reaction for rapid library generation and the Copper-Catalyzed Oxidative Cyclization for accessing complex 2,4,5-trisubstituted scaffolds.
Protocol A: Modified Van Leusen Synthesis (5-Substituted Oxazoles)
Best for: Rapid generation of C-5 aryl oxazoles from aldehydes.
Mechanism:
This reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C 1,3-dipole equivalent.[2] The base-mediated cycloaddition with an aldehyde is followed by the elimination of p-toluenesulfinic acid.[3][4]
Solvent System: Methanol (MeOH) or Ionic Liquid [bmim]Br for green synthesis.[2]
Procedure:
Dissolve aldehyde and TosMIC in MeOH (0.5 M concentration).
Add K₂CO₃ and reflux for 3–5 hours.
Validation Check: Monitor TLC for the disappearance of the isocyanide spot (distinctive odor removal).
Workup: Remove solvent, extract with EtOAc, wash with brine.[2]
Purification: Recrystallization from EtOH usually yields >85% purity; column chromatography (Hexane/EtOAc) for final polish.[2]
Protocol B: Cu(II)-Catalyzed Oxidative Cyclization of Enamides
Best for: Constructing fully substituted 2,4,5-oxazoles from enamides via C-H functionalization.[2]
Scientific Rationale:
Unlike traditional cyclodehydrations (Robinson-Gabriel) that require harsh acids, this method operates under neutral conditions using a Copper(II) catalyst to activate the vinylic C-H bond, followed by intramolecular C-O bond formation.[2]
Step-by-Step Protocol:
Substrate Preparation: Synthesize N-vinyl amides (enamides) via acylation of enamines or transition-metal coupling.[2]
Reaction Setup:
Charge a reaction vial with Enamide (0.5 mmol).[2]
Causality: The Cu(II) species coordinates to the enamide nitrogen, lowering the oxidation potential and facilitating the radical cation formation that drives cyclization.
Self-Validating Endpoint: The reaction mixture typically turns from green (Cu(II)) to brown/precipitate. Quench with aqueous NH₄Cl to remove copper salts (blue aqueous layer indicates successful copper removal).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for selecting the appropriate synthetic pathway based on the desired substitution pattern.
Caption: Decision tree for selecting between Van Leusen and Oxidative Cyclization pathways based on target substitution.
Biological Evaluation: Self-Validating Protocols
Synthesizing the molecule is half the battle; proving its efficacy requires rigorous data generation. We focus here on an MTT Cell Viability Assay adapted for high-throughput screening of anticancer oxazoles.
Assay Logic & Controls
To ensure Trustworthiness , the assay must include:
Positive Control: Doxorubicin or Staurosporine (known killers) to verify cell responsiveness.[2]
QC Check: If the CV% (Coefficient of Variation) between triplicates is >15%, the data point is invalid and must be repeated.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes key SAR trends for oxazole derivatives in anticancer applications, specifically targeting EGFR/VEGFR kinases.
Position
Substituent Class
Effect on Activity
Mechanistic Insight
C-2
Phenyl / Substituted Aryl
High
Provides essential hydrophobic pi-stacking with the kinase hinge region.[2]
C-2
Amino (-NH2)
Moderate
Can act as H-bond donor but may reduce metabolic stability if unprotected.
C-4
Methyl / Ethyl
Neutral/Good
Small alkyl groups orient the C-5 substituent correctly without steric hindrance.
C-5
p-Fluorophenyl
Very High
Halogen bonding and metabolic blocking of the para-position increase potency.[2]
C-5
Nitro / Cyano (EWG)
High
Electron withdrawal increases the acidity of ring protons, altering binding kinetics.[2]
Future Perspectives: PROTACs and Beyond
The future of oxazole discovery lies in Chimeric Targeting . The oxazole scaffold is robust enough to serve as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras). By attaching a linker at the C-4 position to an E3 ligase ligand (e.g., Thalidomide), researchers can degrade rather than just inhibit target proteins.[2]
Caption: Design logic for Oxazole-based PROTACs utilizing the C-4 position for linker attachment.
References
Van Leusen, A. M., et al. (1972).[2][6][7] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds." Tetrahedron Letters. Link
Cheung, C. W., & Buchwald, S. L. (2012).[2][8] "Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization." The Journal of Organic Chemistry. Link
Yadav, P., & Shah, K. (2025).[2] "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications." Medicinal Chemistry. Link
Kulkarni, S., et al. (2022).[2] "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry. Link
BenchChem. (2025).[2][3][4] "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Protocols. Link
Zheng, Y., et al. (2012).[2][9] "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization." The Journal of Organic Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: Potassium 2-(1,3-oxazol-5-yl)acetate
Class: Heteroaromatic Carboxylate Salt
Primary Utility: C-Nucleophile precursor, Fragment-based Drug Discovery (FBDD) building block.
Critical Risk Profile: High Hygroscopicity, Thermal Decarboxylation, Acid-Catalyzed Ring Opening.
This technical guide outlines the preliminary screening protocols required to validate Potassium 2-(1,3-oxazol-5-yl)acetate for pharmaceutical R&D. Unlike stable inorganic salts, this heteroaromatic acetate presents unique stability challenges—specifically the potential for decarboxylation at the 5-position and hydrolytic instability of the oxazole ring. The protocols below prioritize "Fitness for Purpose" assessment, ensuring the material is chemically competent for downstream synthesis or biological assay.
Part 1: Structural Integrity & Purity Profiling
Objective: To validate the salt stoichiometry and rule out common synthetic impurities (e.g., residual KOH, parent acid, or decarboxylated byproducts).
Stoichiometric Verification (qNMR)
Standard HPLC often fails to detect the counterion or accurately quantify excess inorganic salts. Quantitative NMR (qNMR) is the gold standard here.
Protocol: Dissolve ~10 mg of sample in D₂O (containing internal standard, e.g., Maleic Acid).
Target Signals:
Oxazole C2-H: Singlet ~8.0–8.4 ppm (Diagnostic for ring integrity).
Methylene (-CH₂-): Singlet ~3.6–3.9 ppm.
Absence of Methyl: A singlet at ~2.3 ppm indicates decarboxylation to 5-methyloxazole.
Causality: If the integral ratio of Counterion (measured indirectly via mass balance) to Anion deviates from 1:1, the material may be a hemi-salt or contain trapped potassium hydroxide/carbonate, which will drastically alter pH-sensitive coupling reactions.
Ion Chromatography (IC) for Potassium Content
While NMR confirms the organic anion, IC quantifies the potassium explicitly.
Acceptance Criteria: 18–22% w/w Potassium (Theoretical: ~19.5% depending on hydration).
Part 2: Physicochemical Stability Screening
Objective: To determine the handling window and storage conditions. Potassium salts are notoriously hygroscopic, leading to "deliquescent failures" in automated weighing stations.
Hygroscopicity Profiling (DVS)
Instrument: Dynamic Vapor Sorption (DVS).
Protocol: Cycle relative humidity (RH) from 0% → 90% → 0% at 25°C.
Mass Change (%)
Classification
Handling Recommendation
< 0.2%
Non-hygroscopic
Standard storage.
0.2 – 2.0%
Slightly hygroscopic
Desiccator required.
> 15%
Deliquescent
Critical: Handle in glovebox/dry room only.
Field Insight: Potassium carboxylates often form non-stoichiometric hydrates. If the material turns to "goo" at >60% RH, it is unsuitable for open-air dispensing in high-throughput screening (HTS) decks.
Heteroaryl acetic acids are prone to losing CO₂ upon heating. The potassium salt stabilizes this relative to the free acid, but the risk remains.
Protocol: TGA ramp 10°C/min from 30°C to 300°C.
Failure Mode: A sharp mass loss corresponding to CO₂ (approx. 20-22% mass) before the melting point indicates thermal decarboxylation .
Implication: If decarboxylation onset is <150°C, the material cannot be used in high-temperature microwave synthesis.
Part 3: Chemical Stability & Stress Testing
Objective: To map the "Safe Operating Zone" for synthesis and assay buffers.
The Degradation Pathways
The oxazole ring is a weak base but unstable in strong acids (ring opening). The acetate tail is unstable in high heat (decarboxylation).
Figure 1: Primary degradation pathways for oxazole-5-acetates. Note the divergence based on pH and Temperature.
Solution State Stability Protocol
Method: HPLC-UV (210 nm) or LC-MS.
Column: HILIC or Mixed-Mode (e.g., Amaze HA) to retain the polar salt. Do not use standard C18 with acidic mobile phase as it may degrade the analyte during the run.
Stress Condition
Duration
Acceptance Criteria
Mechanism Probed
Acid (0.1 N HCl)
4 Hours
< 5% Degradation
Oxazole Ring Opening (Bamford-Stevens type)
Base (0.1 N NaOH)
24 Hours
< 1% Degradation
Ester hydrolysis (N/A here) / General Stability
Oxidative (3% H₂O₂)
2 Hours
< 10% Degradation
N-Oxide formation / Ring cleavage
Heat (60°C, pH 7)
24 Hours
< 2% Degradation
Thermal Decarboxylation in solution
Part 4: Synthetic Utility Screening (The "Go/No-Go")
Objective: Confirm the salt performs in a standard reaction before releasing it to the wider chemistry team.
Test Reaction: Amide Coupling
Since the primary use is likely as a carboxylate building block, perform a micro-scale coupling.
Reagents: 1 eq. Salt + 1.1 eq. Benzylamine + 1.2 eq. HATU + 3 eq. DIPEA in DMF.
Observation:
Success: Clean conversion to N-benzyl-2-(1,3-oxazol-5-yl)acetamide.
Failure (Solubility): Salt remains undissolved (Switch solvent to DMSO or add water).
Failure (Reactivity): Formation of decarboxylated byproduct (5-methyloxazole) instead of amide.
Screening Workflow Diagram
Figure 2: The sequential screening logic. Note that Hygroscopicity (DVS) dictates the handling requirements for all subsequent steps.
References
Salt Selection in Drug Discovery
Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.[1]
Oxazole Synthesis & Stability
Cashman, T. J., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Journal of Organic Chemistry, 2025. (Discusses stability of 4,5-disubstituted oxazoles).
Decarboxylation Mechanisms
Telvekar, V. N., et al. "Oxidative Decarboxylation of Arylacetic Acids."[2] Chemical Review and Letters, 2023.[3] (Highlights the risk of decarboxylation in heteroaryl acetic acids).
Analytical Methods for Salts
Neves, C., et al. "Effect of salts on the solubility of ionic liquids in water."[4] RSC Advances, 2015. (Provides comparative data on Potassium Acetate vs. other salts).
General IUPAC & Solubility Data
Lenox, J. L. "Determination of the solubilities of lithium, sodium, and potassium sulphates in absolute methyl and ethyl alcohols."[5] Missouri S&T Thesis, 1922.[5] (Foundational data on potassium salt solubility trends in alcohols).
Application Notes and Protocols: Evaluating the Antimicrobial Potential of Potassium 2-(1,3-oxazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Oxazole Scaffolds in Antimicrobial Drug Discovery The relentless rise of anti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Oxazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the heterocyclic compounds, the oxazole ring system has emerged as a privileged motif in medicinal chemistry.[1][2] Oxazole derivatives are known to engage with a variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions, leading to a broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3][4][5] The inherent chemical stability and synthetic tractability of the oxazole nucleus make it an attractive starting point for the design of new drugs.[6][7]
This document provides a comprehensive guide for the investigation of Potassium 2-(1,3-oxazol-5-yl)acetate , a compound of interest for its potential antimicrobial properties. Given the limited publicly available data on this specific molecule, these application notes are designed to provide researchers with the foundational protocols to systematically evaluate its antimicrobial spectrum, potency, and potential mechanism of action. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[2][8][9]
PART 1: Synthesis and Preparation of Potassium 2-(1,3-oxazol-5-yl)acetate
While various methods exist for the synthesis of oxazole derivatives, a common route to 2-(1,3-oxazol-5-yl)acetic acid and its salts involves the reaction of an appropriate starting material with a glycine derivative, followed by cyclization. For instance, the Erlenmeyer-Plöchl reaction can be adapted for the synthesis of oxazol-5-ones, which can then be converted to the desired acetic acid derivative.[7][10]
General Synthetic Considerations:
The synthesis of the parent acid, 2-(1,3-oxazol-5-yl)acetic acid, can be approached through several established synthetic routes for 5-substituted oxazoles. One potential strategy involves the condensation of a suitable three-carbon synthon with an amino acid derivative, followed by cyclization and subsequent hydrolysis. The final potassium salt can be readily prepared by treating the carboxylic acid with an equimolar amount of potassium hydroxide or potassium carbonate in a suitable solvent.
Preparation of Stock Solution for Antimicrobial Testing:
For antimicrobial assays, a sterile, high-concentration stock solution of Potassium 2-(1,3-oxazol-5-yl)acetate should be prepared.
Determine Solubility: Ascertain the solubility of the compound in a suitable solvent (e.g., sterile deionized water, dimethyl sulfoxide [DMSO]). For antimicrobial testing, the final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
Preparation: Accurately weigh a precise amount of the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL or 100 mM).
Sterilization: If the compound is heat-stable, the stock solution can be filter-sterilized through a 0.22 µm syringe filter into a sterile container.
Safety and Handling:
No specific safety data is available for Potassium 2-(1,3-oxazol-5-yl)acetate. However, based on the safety data for potassium acetate, standard laboratory precautions should be observed.[11][12][13][14] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13]
PART 2: Protocols for Antimicrobial Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This protocol is based on CLSI and EUCAST guidelines.[4][5][7]
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
Bacterial or fungal inocula, standardized to 0.5 McFarland
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Sterile diluent (e.g., saline or PBS)
Incubator
Protocol:
Plate Preparation: Add 50 µL of sterile CAMHB or RPMI-1640 to wells 2 through 12 of a 96-well plate.
Compound Dilution: Add 100 µL of the Potassium 2-(1,3-oxazol-5-yl)acetate stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth or saline, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-11). Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth.
Example Data Presentation
The results of the MIC testing should be summarized in a clear and concise table.
Microorganism
Strain
Compound MIC (µg/mL)
Control Antibiotic MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
16
0.5
Escherichia coli
ATCC 25922
64
0.015
Pseudomonas aeruginosa
ATCC 27853
>128
1
Candida albicans
ATCC 90028
32
0.25
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
PART 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits microbial growth is crucial for its development. The following protocols provide methods to investigate the kinetics of microbial killing and to assess for membrane-damaging effects, a known mechanism for some oxazole-based antimicrobials.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[1][3]
Materials:
Potassium 2-(1,3-oxazol-5-yl)acetate
Mid-logarithmic phase culture of the test microorganism
CAMHB or other suitable broth
Sterile saline or PBS for dilutions
Agar plates (e.g., Tryptic Soy Agar)
Shaking incubator
Protocol:
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test microorganism in broth.
Test Setup: In sterile flasks or tubes, add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the broth. Include a growth control flask with no compound.
Inoculation: Inoculate each flask with the mid-log phase culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
This assay uses a membrane potential-sensitive fluorescent dye to assess whether the antimicrobial agent disrupts the bacterial cytoplasmic membrane potential.[6]
Materials:
Potassium 2-(1,3-oxazol-5-yl)acetate
Logarithmic phase culture of the test bacteria
Membrane potential-sensitive dye (e.g., DiSC₃(5))
Buffer (e.g., HEPES)
Fluorometer or fluorescence microplate reader
Protocol:
Cell Preparation: Harvest a logarithmic phase bacterial culture, wash, and resuspend the cells in buffer to a specific optical density.
Dye Loading: Add the membrane potential-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to self-quenching of its fluorescence.
Baseline Fluorescence: Monitor the fluorescence of the cell suspension until a stable baseline is achieved.
Compound Addition: Add Potassium 2-(1,3-oxazol-5-yl)acetate at various concentrations to the cell suspension. A known membrane-depolarizing agent (e.g., polymyxin B) should be used as a positive control.
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence.
Data Analysis: Plot the change in fluorescence intensity over time for each concentration of the compound.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial characterization of Potassium 2-(1,3-oxazol-5-yl)acetate. By systematically determining its minimum inhibitory concentrations against a panel of relevant microorganisms and investigating its kinetics of killing and effects on the cell membrane, researchers can generate the critical data needed to assess its potential as a novel antimicrobial agent. The broader success of oxazole-containing compounds in medicinal chemistry provides a strong rationale for the thorough investigation of this and related molecules in the ongoing search for new treatments for infectious diseases.
References
Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. (2004). Analytical Biochemistry. Available at: [Link]
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
Time-Kill Kinetics Assay. (n.d.). Bio-protocol. Available at: [Link]
Cytoplasmic membrane depolarization assay using the fluorescent dye diSC3-5 with P. aeruginosa ATCC 27853 (A) and analysis of cell killing under dye assay conditions (B). (n.d.). ResearchGate. Available at: [Link]
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). Frontiers in Microbiology. Available at: [Link]
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PMC. Available at: [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. (2023). MDPI. Available at: [Link]
Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. (2024). Antimicrobial Agents and Chemotherapy. Available at: [Link]
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. (n.d.). RePub, Erasmus University Repository. Available at: [Link]
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. (2020). ResearchGate. Available at: [Link]
Time-Kill Evaluations. (n.d.). Nelson Labs. Available at: [Link]
Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. (2025). ResearchGate. Available at: [Link]
CLSI 2024 M100Ed34(1). (n.d.). CLSI.
Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. (2021). ACS Omega. Available at: [Link]
Potassium Acetate - Safety Data Sheet. (n.d.). Component Supply. Available at: [Link]
MIC Determination. (n.d.). EUCAST. Available at: [Link]
MATERIAL SAFETY DATA SHEET. (2020). Turf Fuel. Available at: [Link]
Antimicrobial action, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. (2019). ResearchGate. Available at: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Available at: [Link]
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI. Available at: [Link]
Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (2024). Frontiers. Available at: [Link]
"Potassium;2-(1,3-oxazol-5-yl)acetate in cancer cell line studies"
Executive Summary Potassium 2-(1,3-oxazol-5-yl)acetate (CAS: 2247102-72-1) is the potassium salt of 2-(1,3-oxazol-5-yl)acetic acid. While often utilized as a stable building block in the synthesis of complex heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Potassium 2-(1,3-oxazol-5-yl)acetate (CAS: 2247102-72-1) is the potassium salt of 2-(1,3-oxazol-5-yl)acetic acid. While often utilized as a stable building block in the synthesis of complex heterocyclic drugs (e.g., tyrosine kinase inhibitors), this compound is increasingly relevant as a chemical probe in fragment-based drug discovery (FBDD) and metabolic oncology.
This Application Note provides a standardized framework for investigating the biological activity of Potassium 2-(1,3-oxazol-5-yl)acetate in cancer cell lines. Specifically, it addresses its potential utility as a bioisostere of acetate , hypothesized to interfere with the Acetyl-CoA Synthetase 2 (ACSS2) pathway—a critical survival mechanism for cancer cells under metabolic stress (hypoxia/lipid depletion).
Solubility: Highly soluble in water (>50 mg/mL); soluble in DMSO.
Reconstitution Protocol (Self-Validating):
The potassium salt is hygroscopic. Precise concentration is critical for metabolic competition assays.
Equilibration: Allow the vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation.
Solvent Choice:
For Enzymatic/Metabolic Assays: Reconstitute in nuclease-free water or PBS (pH 7.4) to create a 100 mM stock. The salt form dissociates fully, yielding the oxazol-5-yl-acetate anion.
For Cellular Screening: Reconstitute in DMSO if high concentrations (>10 mM) are required for fragment screening, but water is preferred to avoid DMSO toxicity in metabolic assays.
Filtration: Syringe filter (0.22 µm PVDF) the stock solution.
Validation Step: Measure absorbance at 210–230 nm (oxazole ring absorption) to verify solubilization compared to a standard curve.
Mechanistic Rationale: The Metabolic Interference Hypothesis
Tumors often upregulate ACSS2 to recapture acetate as a carbon source for fatty acid synthesis and histone acetylation, particularly under hypoxic conditions. The structural similarity between the endogenous acetate anion and the 2-(1,3-oxazol-5-yl)acetate anion suggests a potential competitive mechanism.
Figure 1: Hypothesized Interference Pathway
Caption: Proposed competitive inhibition of Acetyl-CoA Synthetase 2 (ACSS2) by the oxazole-acetate anion, disrupting lipid synthesis in cancer cells.
Experimental Protocols
Protocol A: Differential Cytotoxicity Screening (Normoxia vs. Hypoxia)
Rationale: If the compound targets acetate metabolism, its potency should increase under metabolic stress (hypoxia) where ACSS2 is essential.
Materials:
Cell Lines: HT-29 (Colon), MDA-MB-231 (Breast).
Media: DMEM (Low Glucose, 1 g/L) vs. High Glucose.
Rationale: To determine if the compound induces cellular stress markers associated with lipid depletion (e.g., p-ACC, cleaved PARP).
Step-by-Step:
Culture: Grow cells to 70% confluence in 6-well plates.
Starvation: Switch to serum-free media for 12h to deplete endogenous acetate/lipids.
Pulse: Treat with 500 µM Potassium 2-(1,3-oxazol-5-yl)acetate for 6h and 24h.
Lysis: Harvest in RIPA buffer with phosphatase inhibitors.
Immunoblot Targets:
ACSS2: (Check for compensatory upregulation).
Phospho-ACC (Ser79): (Marker of AMPK activation due to energy stress).
Cleaved Caspase-3: (Apoptosis marker).
Data Presentation & Analysis
Table 1: Expected Phenotypic Profiles
Readout
Response: Inert Fragment
Response: Metabolic Inhibitor
Normoxia IC50
> 1000 µM
> 500 µM (Weak)
Hypoxia IC50
> 1000 µM
< 100 µM (Potent)
p-ACC Levels
No Change
Increased (Energy Stress)
Acetate Rescue
N/A
Exogenous acetate reverses toxicity
Visual Workflow: Screening Pipeline
Caption: Decision tree for characterizing oxazole-acetate derivatives in cancer cell lines.
References
Comerford, S. A., et al. (2014). Acetate dependence of tumors.[2]Cell , 159(7), 1591-1602. Link
Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress.[2]Cancer Cell , 27(1), 57-71. Link
Mahmoud, K., et al. (2022). New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase.Archiv der Pharmazie . Link
Technical Support Center: Optimizing Reaction Conditions for Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the oxazole cor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the oxazole core. The oxazole motif is a privileged scaffold in medicinal chemistry, but its synthesis can be fraught with challenges, from low yields to problematic side reactions and purification hurdles.
This document provides in-depth troubleshooting guides for common synthesis routes, a comprehensive FAQ section to address pressing experimental questions, and detailed, field-proven protocols. Our goal is to empower you with the knowledge to not only identify the root cause of issues in your oxazole synthesis but also to rationally design and optimize your reaction conditions for success.
Section 1: Troubleshooting Guides for Key Oxazole Syntheses
This section is dedicated to troubleshooting the most frequently employed methods for oxazole synthesis: the Robinson-Gabriel, Fischer, and van Leusen reactions. Each guide is structured to help you diagnose and solve common problems you may encounter.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] However, the harsh conditions often required can lead to several issues.
Common Issues and Solutions
Problem
Potential Cause(s)
Troubleshooting & Optimization Strategies
Low Yield or No Reaction
Ineffective Dehydrating Agent: Traditional agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅) can cause charring and decomposition of starting materials.[3][4]
Optimize the Dehydrating Agent: Polyphosphoric acid (PPA) has been shown to improve yields to 50-60% in many cases.[4][5] Trifluoroacetic anhydride (TFAA) is another effective, milder alternative.[6]
Decomposition of Starting Material: High temperatures required for some dehydrating agents can lead to substrate degradation.
Temperature Control: Carefully control the reaction temperature. If using a strong acid, consider running the reaction at a lower temperature for a longer duration.[3][7]
Poor Quality Starting Material: Impurities in the α-acylamino ketone can inhibit the reaction.
Purify Starting Material: Recrystallize or perform column chromatography on the α-acylamino ketone before cyclization.[8]
Formation of Tar and Dark-Colored Byproducts
Harsh Reaction Conditions: Strong acids at high temperatures are notorious for causing polymerization and decomposition.[7]
Milder Dehydrating Agents: Switch to PPA or TFAA.[5][6]
Lower Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.[7]
Side Reactions
Vilsmeier-Haack Formylation: If using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), electron-rich aromatic rings in your substrate can undergo formylation.[3]
Avoid POCl₃/DMF: If your substrate is susceptible to formylation, choose an alternative dehydrating agent.[3]
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles [6]
Preparation: Dissolve the α-acylamino ketone in an anhydrous solvent such as acetic anhydride or DMF.
Addition of Dehydrating Agent: Slowly add the chosen cyclodehydrating agent (e.g., sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride) to the solution at 0 °C.[6]
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours), monitoring progress by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Decision tree for troubleshooting Robinson-Gabriel synthesis.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[4][9] This method proceeds under mild conditions but is sensitive to moisture.
Common Issues and Solutions
Problem
Potential Cause(s)
Troubleshooting & Optimization Strategies
Low Yield or No Reaction
Presence of Water: The reaction is highly sensitive to moisture, which can hydrolyze the intermediates.
Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents (e.g., dry ether) and reagents. Pass dry HCl gas through the reaction mixture.[9][10]
Impure Starting Materials: Impurities in the cyanohydrin or aldehyde can lead to side reactions.
Purify Starting Materials: Distill aldehydes and recrystallize cyanohydrins before use.
Formation of Side Products
Oxazolidinone Formation: This can be a significant byproduct.[10]
Strict Anhydrous Conditions: Meticulous exclusion of water can minimize the formation of this byproduct.
Ring Chlorination: In some cases, chlorination of the oxazole ring can occur.[10]
Control HCl Concentration: Use the minimum amount of HCl necessary to catalyze the reaction.
Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the cyanohydrin and aldehyde in anhydrous ether.
Reaction: Pass a stream of dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt.
Isolation: Collect the precipitate by filtration.
Neutralization: Convert the hydrochloride salt to the free base by treating it with water or by boiling in alcohol.
Purification: The crude product can be further purified by recrystallization or column chromatography.
van Leusen Oxazole Synthesis
The van Leusen reaction is a versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11][12] The reaction is typically base-catalyzed.
Common Issues and Solutions
Problem
Potential Cause(s)
Troubleshooting & Optimization Strategies
Low Yield
Ineffective Base: The choice and amount of base are critical for the deprotonation of TosMIC.
Optimize Base: Potassium carbonate (K₂CO₃) is a common choice. For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) may be necessary.[13] The use of an ion-exchange resin like Ambersep® 900(OH) can also improve yields and simplify work-up.[11]
Incomplete Reaction: The reaction may not go to completion, leading to a mixture of starting materials and product.[8]
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][13]
Solvent Choice: The use of ionic liquids as solvents has been shown to improve yields and allow for catalyst recycling.[4][14]
Formation of 4-alkoxy-2-oxazoline
Excess Alcohol Co-solvent: This is a common byproduct when using an excess of a primary alcohol like methanol or ethanol.[8]
Control Alcohol Amount: Use only 1-2 equivalents of the alcohol to facilitate the reaction without promoting byproduct formation.[8]
Experimental Protocol: Microwave-Assisted van Leusen Synthesis of 5-Aryl-1,3-oxazoles [5]
Preparation: In a microwave-safe vial, combine the aldehyde, TosMIC, and potassium carbonate.
Solvent Addition: Add anhydrous methanol to the vial.
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature and wattage (e.g., 8 hours).[5]
Work-up: After cooling, filter the reaction mixture to remove the inorganic base.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Reaction Mechanism of van Leusen Synthesis
Caption: General mechanism of the van Leusen oxazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in oxazole synthesis?
A1: Common side reactions include the formation of alternative ring structures (e.g., oxazolidinones), rearrangements, and reactions involving the reagents or solvents, such as the Vilsmeier-Haack formylation when using POCl₃ in DMF.[3] The specific side reactions are highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I generally minimize side reactions in my oxazole synthesis?
A2: Careful control of reaction parameters is crucial. This includes precise temperature control, the use of high-purity, dry solvents and reagents, and the dropwise addition of reagents to avoid localized high concentrations.[3] Monitoring the reaction progress by TLC or other analytical techniques can help in quenching the reaction at the optimal time to prevent the formation of degradation products.[3]
Q3: My oxazole product seems to be degrading during purification on silica gel. What can I do?
A3: The acidic nature of silica gel can catalyze the hydrolysis of sensitive oxazoles.[15] To mitigate this, you can use deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification methods such as flash chromatography with a neutral stationary phase or crystallization.[15]
Q4: Can the choice of starting materials influence the likelihood of side reactions?
A4: Absolutely. The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction outcome. For example, in the van Leusen synthesis, aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity.[11]
Q5: Are there any "greener" alternatives to traditional oxazole synthesis methods?
A5: Yes, there is a growing interest in developing more environmentally friendly protocols. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[4][16][17] The use of ionic liquids as recyclable solvents is another promising green alternative.[4][14] Additionally, metal-free synthesis options are emerging.[18]
Section 3: Purification and Characterization
The successful synthesis of an oxazole is only half the battle; proper purification and characterization are essential to ensure the integrity of your final compound.
Purification Strategies
Given the potential sensitivity of the oxazole ring, especially to acidic conditions, purification requires careful consideration.
Guide to Purification
Purification Method
When to Use
Key Considerations
Column Chromatography
The most common method for purifying oxazoles from reaction mixtures.
Stationary Phase: Use standard silica gel for robust oxazoles. For acid-sensitive compounds, use deactivated silica gel (pre-treated with a base like triethylamine) or a neutral stationary phase like alumina.[15][19]
Mobile Phase: Develop an appropriate solvent system using TLC to achieve good separation.[19]
Recrystallization
For solid oxazole products that are sufficiently pure after initial work-up.
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Preparative HPLC
For difficult separations or when very high purity is required.
Column and Mobile Phase: Select a column and mobile phase that provide the best resolution based on analytical HPLC screening.
Workflow for Purification of Oxazole Compounds
Caption: A logical workflow for the purification of oxazole compounds.
References
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Research J. Pharm. and Tech.
Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.
A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. (2025). BenchChem.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
Technical Support Center: Alternative Catalysts for Oxazole Synthesis. (2025). BenchChem.
In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. (2025). BenchChem.
Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. (2025).
Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Form
Robinson-Gabriel Synthesis. SynArchive.
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
Oxazole chemistry. A review of recent advances. Academia.edu.
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chrom
Robinson–Gabriel synthesis. Wikipedia.
minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.
Microwave-assisted Synthesis of Benzoxazoles Deriv
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. (2025). BenchChem.
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
Davis–Beirut reaction. Wikipedia.
A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025). YouTube.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2025).
Synthesis and Application of a ROMPgel Tosmic Reagent. (2000). American Chemical Society.
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe. LOCKSS: Serve Content.
A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. (2022). RSC Advances.
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2025).
Fischer oxazole synthesis. Wikipedia.
Synthesis of Oxazole. Prezi.
Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant.
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). PMC.
The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. PMC.
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Refining the Work-up Procedure & Isolation Logic
Ticket ID: OX-5-AC-K-001
Status: Resolved / Knowledge Base Article[1]
Executive Summary
Isolating Potassium 2-(1,3-oxazol-5-yl)acetate (KOxA) presents a distinct set of challenges compared to standard carboxylate salts.[1] The amphiphilic nature of the oxazole ring, combined with the high water solubility of the potassium salt and the potential acid-lability of the heterocycle, often leads to "sticky" gums, inorganic contamination, or ring decomposition during standard work-ups.
This guide moves beyond generic protocols to address the specific physicochemical hurdles of this molecule.
Part 1: The Core Protocol (The "Anhydrous" Shift)
Current Standard (Flawed): Aqueous saponification (
) Acidification to free acid Re-salting.[1]
Why it fails: Acidification () risks opening the oxazole ring (Bamford-Stevens/Cornforth rearrangement pathways).[1] Re-salting aqueous solutions often traps inorganic KOH/KCl.
Recommended Protocol: Anhydrous Ethanolic Precipitation
This method relies on the solubility differential: the starting ester is soluble in ethanol, but the potassium salt product is not.
Step-by-Step Methodology
Step
Action
Technical Rationale
1
Dissolution
Dissolve the precursor ethyl 2-(1,3-oxazol-5-yl)acetate in anhydrous Ethanol (EtOH) or Isopropanol (IPA) (0.5 M concentration).[1]
2
Reagent Prep
Prepare a freshly titrated solution of 1.05 eq KOH in anhydrous EtOH. Do not use aqueous KOH.
3
Saponification
Add KOH/EtOH dropwise to the ester solution at 0°C . Allow to warm to RT. Stir for 2–4 hours.
4
Precipitation
The Potassium salt should precipitate as a white solid. If not, add Diethyl Ether (Et₂O) or MTBE as an antisolvent until turbidity persists.
5
Isolation
Filter under a nitrogen blanket (Schlenk filtration is ideal).[1]
6
Drying
Wash the cake with cold . Dry in a vacuum oven at 40°C over .
Part 2: Troubleshooting & FAQs
Issue 1: "My product is a hygroscopic gum/oil, not a solid."
Diagnosis: Residual water or solvent trapping. Potassium salts of heteroaryl acetates are notoriously hygroscopic.
The Fix: Azeotropic Drying
Do not rely solely on vacuum. You must mechanically remove water using azeotropes.
Dissolve the gum in a minimum amount of Methanol .
Add a 10x volume of Acetonitrile (MeCN) or Toluene .
Rotary evaporate.[2] The MeCN/Water azeotrope will pull moisture out.
Repeat 3x. The gum will eventually foam into a crisp solid (foam).
Issue 2: "I suspect my product is contaminated with excess KOH."
Diagnosis: Use of excess base in a solvent where both product and base are insoluble, or failure to titrate.
The Fix: The "Reverse" Polish
Since you cannot acidify and extract (risk of decomposition), use solubility differences:
Suspend the crude solid in hot anhydrous ethanol .
The Product (KOxA) is slightly soluble in hot EtOH; inorganic KOH/KCl is significantly more soluble (or less, depending on the exact species, but generally organic K-salts precipitate faster upon cooling).
Better Alternative: Use Diaion™ HP-20 resin (if working in aqueous media).[1]
Issue 3: "My NMR shows ring decomposition (new aldehyde/amide peaks)."
Diagnosis: Acidic hydrolysis. The C5 position of the oxazole is electron-rich; protonation can lead to ring opening, forming acyclic amino-keto-esters.[1]
The Fix:
Never acidify below pH 4.0.
If you must neutralize excess base, use a weak acid like Acetic Acid or CO₂ bubbling , not HCl.
Part 3: Visualization of Logic
Workflow Decision Tree
This diagram guides you through the isolation process based on your solvent system.
Caption: Decision tree for isolating Potassium 2-(1,3-oxazol-5-yl)acetate, prioritizing anhydrous methods to avoid hygroscopicity issues.
Stability & Decomposition Pathways
Understanding where the molecule breaks is crucial for handling.
Caption: Stability profile. The oxazole ring is generally base-stable but highly sensitive to acidic hydrolysis at C5.[1]
Purification of water soluble potassium carboxylate salts.[4] (Organic Syntheses).[1][4] Describes the use of solubility differentials (MeOH/EtOH) for isolating potassium salts from reaction mixtures.
A Practical Synthesis of 1,3-Oxazole. (1999).[1][2] Discusses saponification of ethyl oxazole-carboxylates and the difficulties of isolating the polar acid forms.
"cross-reactivity of Potassium;2-(1,3-oxazol-5-yl)acetate"
Cross-Reactivity, Bioisosteric Profiling, and Synthetic Utility[1] Executive Summary & Scope This technical guide provides an in-depth analysis of Potassium 2-(1,3-oxazol-5-yl)acetate (CAS: 2247102-72-1), a critical hete...
Author: BenchChem Technical Support Team. Date: February 2026
Cross-Reactivity, Bioisosteric Profiling, and Synthetic Utility[1]
Executive Summary & Scope
This technical guide provides an in-depth analysis of Potassium 2-(1,3-oxazol-5-yl)acetate (CAS: 2247102-72-1), a critical heterocyclic building block. While "cross-reactivity" in diagnostics often refers to antibody interference, in the context of this small molecule reagent, this guide defines cross-reactivity through two lenses:
Bioisosteric Cross-Reactivity: The potential for this scaffold to mimic structurally similar heterocycles (thiazoles, isoxazoles) in enzyme binding pockets (e.g., COX-2, kinases), leading to off-target effects.
Chemical Selectivity: The competitive reactivity of the oxazole ring versus the acetate moiety during synthetic transformations.
This guide compares the Oxazol-5-yl scaffold against its primary bioisosteres: the Thiazol-5-yl and Isoxazol-5-yl acetates.
Comparative Analysis: The Heterocyclic Acetate Triad
In medicinal chemistry, the choice between oxazole, thiazole, and isoxazole acetates dictates the metabolic stability and hydrogen-bonding profile of the final drug candidate. The following table contrasts Potassium 2-(1,3-oxazol-5-yl)acetate with its sulfur and isomer analogs.
Moderate: Prone to oxidative ring opening (CYP450).
Low: Thiazole ring is generally robust.
High: Reductive metabolism can open ring.
"Cross-Reactivity" Risk
High: Mimics peptide bonds; often hits serine proteases.
Low: Distinct shape/size (S is larger) reduces overlap.
Moderate: Distinct geometry reduces overlap.
Synthetic Utility
Versatile: C-2 H is acidic (pKa ~20); allows lithiation.
Robust: S-atom allows for specific oxidation to sulfoxides.
Specific: Used for masked 1,3-dicarbonyls.
Expert Insight: The potassium salt form of the oxazole derivative is superior to the free acid for shelf-stability. The free acid, 2-(1,3-oxazol-5-yl)acetic acid, is prone to spontaneous decarboxylation under ambient conditions due to the electron-withdrawing nature of the oxazole ring. The potassium salt stabilizes the carboxylate.
Mechanism of Action & Cross-Reactivity Pathways
Understanding the "cross-reactivity" of this molecule requires visualizing how it interacts within a biological system or synthetic pathway compared to its analogs.
3.1 Bioisosteric Binding Interference
The 1,3-oxazole ring is a classical bioisostere for amide bonds and carbonyls. When used as a fragment in drug design (e.g., for kinase inhibitors), it may "cross-react" with receptors intended for:
Histidine residues: Due to the imidazole-like nitrogen.
Peptide backbones: The O-C=N motif mimics the peptide bond geometry.
3.2 Visualization of Interaction Pathways
Figure 1: Mechanistic pathway showing how the oxazole moiety facilitates primary binding while carrying a risk of off-target cross-reactivity due to peptide bond mimicry, a risk reduced in thiazole analogs.
Experimental Protocols
To validate the performance and selectivity of Potassium 2-(1,3-oxazol-5-yl)acetate, the following protocols are recommended. These ensure the reagent is active and distinguish it from degradation products.
Protocol A: Quality Control & Stability Assay (Self-Validating)
Purpose: To confirm the integrity of the oxazole ring, which can hydrolyze to form acyclic amides, leading to false negatives in synthesis.
Preparation: Dissolve 10 mg of Potassium 2-(1,3-oxazol-5-yl)acetate in 600 µL of DMSO-d6.
Standard Addition: Add 1.0 equivalent of Maleic Acid as an internal standard.
Stir at Room Temperature for 2 hours (Do NOT add extra base like K2CO3).
Analysis: LC-MS.
Success Criteria:
Product: Benzyl 2-(1,3-oxazol-5-yl)acetate.
Selectivity: >95% O-alkylation of the carboxylate.
Cross-Reaction Check: Absence of C-2 alkylation products (which would occur if strong base was used with the free acid).
Diagnostic Interference Assessment
Researchers using this compound in biological matrices (e.g., spiking plasma) must be aware of potential interference with immunoassays.
Immunoassay Cross-Reactivity: Low.
Most commercial drug assays (e.g., for Benzodiazepines or Opioids) target fused ring systems or specific aliphatic amines. The simple oxazole-acetate structure is generally too small to trigger false positives in competitive ELISAs unless the antibody specifically targets the isoxazole moiety of Sulfamethoxazole (in which case, cross-reactivity is <1% due to the heteroatom switch).
Mass Spectrometry Interference: Moderate.
The oxazole ring can fragment similarly to other heterocycles.
PubChem. (2025). Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate Compound Summary. National Library of Medicine. Link
BldPharm. (2024). Product Analysis: Potassium 2-(1,3-oxazol-5-yl)acetate. BLD Pharm Catalog. Link
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Oxazole reactivity and ring stability).
Meanwell, N. A. (2011). Bioisosteres of Carboxylic Acids and Esters. In Bioisosteres in Medicinal Chemistry. Wiley-VCH.
BenchChem. (2024). Technical Data: Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate. Link
(Note: Specific CAS 2247102-72-1 is a specialized reagent; general oxazole chemistry references are provided for mechanistic grounding where specific literature is proprietary).
Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1,3-Oxazol-5-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals The 2-(1,3-oxazol-5-yl)acetate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent stru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-(1,3-oxazol-5-yl)acetate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including the stable five-membered oxazole ring and the flexible acetate side chain, provide a versatile framework for the design of novel therapeutic agents targeting a range of biological pathways. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-(1,3-oxazol-5-yl)acetate derivatives, drawing upon experimental data from related compound series to inform future drug discovery efforts.
The 2-(1,3-Oxazol-5-yl)acetate Core: A Versatile Pharmacophore
The oxazole ring system is a bioisostere for other aromatic and heterocyclic structures, and its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The 2-(1,3-oxazol-5-yl)acetate core combines the key features of the oxazole ring with an acetic acid moiety, a common structural element in many enzyme inhibitors and receptor ligands. This combination allows for diverse interactions with biological targets.
The general structure of a 2-(1,3-oxazol-5-yl)acetate derivative allows for substitutions at three key positions, each influencing the molecule's overall physicochemical properties and biological activity:
R1 (Position 2 of the oxazole ring): This position is often substituted with aryl or heteroaryl groups, which can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within a target's binding pocket.
R2 (Position 4 of the oxazole ring): Substitutions at this position can modulate the electronic properties of the oxazole ring and introduce additional interaction points.
R3 (α-position of the acetate group): Modification of the acetate side chain, including esterification or amidation, can significantly impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Comparative SAR Analysis Across Different Biological Targets
While a comprehensive SAR study dedicated solely to the 2-(1,3-oxazol-5-yl)acetate scaffold is not extensively documented in a single source, we can synthesize findings from studies on closely related oxazole-containing compounds to build a predictive SAR model.
Anti-inflammatory Activity
Oxazole derivatives have been widely investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[2] For 2-(1,3-oxazol-5-yl)acetate derivatives, the following SAR principles can be inferred:
Substitution at R1 (Aryl/Heteroaryl): The nature of the substituent at the 2-position of the oxazole ring is critical for anti-inflammatory activity. Aromatic rings with electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the inhibitory potency against inflammatory targets in related oxazole series.[3] For instance, a 4-chlorophenyl or 4-nitrophenyl substituent at R1 may lead to more potent compounds compared to an unsubstituted phenyl ring.
The Acetate Moiety (R3): The carboxylic acid of the acetate group is often a key pharmacophoric feature for interaction with the active site of enzymes like COX. Esterification of this group to its corresponding ethyl ester can serve as a prodrug strategy to improve oral bioavailability. The free acid is typically the active form.
Table 1: Inferred SAR for Anti-inflammatory Activity
Position
Substitution
Predicted Impact on Activity
Rationale
R1
Unsubstituted Phenyl
Moderate
Baseline activity.
R1
4-Chlorophenyl
Increased
Electron-withdrawing groups often enhance potency.
R1
4-Methoxyphenyl
Decreased or Unchanged
Electron-donating groups may be less favorable.
R3
Carboxylic Acid
High
Key interaction with target enzymes.
R3
Ethyl Ester
Prodrug (Inactive)
Increased lipophilicity for better absorption.
Anticancer Activity
The oxazole scaffold is present in numerous natural products with potent anticancer activity.[1] Synthetic oxazole derivatives have been explored as inhibitors of various cancer-related targets, including protein kinases and tubulin.
Lipophilicity and Aromatic Interactions (R1 and R2): The introduction of bulky, lipophilic groups at the R1 and R2 positions can enhance binding to the hydrophobic pockets of protein kinases. For example, a biphenyl or naphthyl group at R1 could lead to improved potency.
Hydrogen Bonding (R3): The acetate group can act as a hydrogen bond acceptor or donor, which is crucial for interacting with the amino acid residues in the active site of many enzymes. Conversion of the carboxylic acid to various amides can introduce additional hydrogen bonding opportunities and modulate the compound's solubility and cell permeability.
Table 2: Inferred SAR for Anticancer Activity
Position
Substitution
Predicted Impact on Activity
Rationale
R1
Biphenyl
Increased
Enhanced hydrophobic interactions.
R2
Small alkyl (e.g., methyl)
Variable
Can influence ring electronics and steric fit.
R3
N-substituted amide
Potentially Increased
Introduces new hydrogen bonding possibilities.
R3
Carboxylic Acid
Moderate to High
Important for target interaction.
Heparanase Inhibition
A study on benzoxazol-5-yl acetic acid derivatives has identified potent inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[4] This provides valuable insights into the potential of the isomeric 2-(1,3-oxazol-5-yl)acetate scaffold as heparanase inhibitors.
The study on furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives revealed that a trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid possessed an IC50 of approximately 200 nM against heparanase.[4] This highlights the importance of an extended, conjugated system attached to the core scaffold for potent heparanase inhibition.
Inference for 2-(1,3-oxazol-5-yl)acetate derivatives:
R1 Position: A large, substituted aryl group is likely beneficial for activity.
Acetate Group: The acetic acid moiety is a crucial feature for binding to the enzyme.
Experimental Protocols
To enable researchers to validate the predicted SAR and evaluate novel 2-(1,3-oxazol-5-yl)acetate derivatives, detailed experimental protocols for key assays are provided below.
Synthesis of 2-(1,3-Oxazol-5-yl)acetate Derivatives
A general synthetic route to 2-(1,3-oxazol-5-yl)acetate derivatives involves the Hantzsch oxazole synthesis or related cyclization reactions.
dot
Caption: General synthetic workflow for 2-(1,3-oxazol-5-yl)acetate derivatives.
Step-by-Step Protocol:
Oxazole Ring Formation: React an appropriate α-haloketone with a primary amide in a suitable solvent (e.g., DMF or ethanol) under reflux conditions. The choice of α-haloketone and amide will determine the substituents at the R1 and R2 positions of the oxazole ring.
Introduction of the Acetate Moiety: The resulting 5-unsubstituted oxazole can then be functionalized at the C5 position. A common method is through a metal-catalyzed cross-coupling reaction or by deprotonation of the C5 position with a strong base followed by reaction with an electrophile like ethyl bromoacetate.
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This protocol describes a common method to assess the inhibitory activity of compounds against the COX-2 enzyme.
Comparative Technical Guide: Oxazole vs. Oxadiazole Scaffolds in Medicinal Chemistry
Executive Summary: The Bioisosteric Trade-off In modern drug discovery, the transition from an oxazole to an oxadiazole (1,2,4- or 1,3,4-isomer) is rarely a random choice; it is a calculated strategic maneuver to modulat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Trade-off
In modern drug discovery, the transition from an oxazole to an oxadiazole (1,2,4- or 1,3,4-isomer) is rarely a random choice; it is a calculated strategic maneuver to modulate physicochemical properties without altering the fundamental binding vector.
While both scaffolds serve as bioisosteres for esters and amides, they offer distinct pharmacological profiles.[1] Oxazoles generally provide higher lipophilicity and robust aromaticity, often serving as core scaffolds in lipophilic pockets. Oxadiazoles , containing an additional nitrogen atom, act as "solubility switches," significantly lowering LogP and offering unique hydrogen-bond acceptor (HBA) motifs, though often at the cost of altered metabolic stability profiles.
This guide provides a data-driven comparison to assist medicinal chemists in scaffold selection, supported by synthetic protocols and experimental validation frameworks.
Physicochemical & Electronic Profiling
The primary driver for swapping these heterocycles is the modulation of Lipophilicity (LogP) and Electrostatics .
Electronic Distribution and Basicity
Oxazole: A 5-membered ring with one oxygen and one nitrogen (1,3-position).[1] It is weakly basic (pKa ~0.8) and aromatic.[1][2][3][4] The oxygen atom contributes to the
-system, making the ring electron-rich enough for electrophilic substitution at C5, but less so than furan.
Oxadiazoles: The introduction of a second nitrogen atom (pyridine-like) significantly reduces the electron density of the ring, making it electron-deficient.
1,2,4-Oxadiazole:[5][6][7][8][9][10][11][12] Highly stable to acid; acts as a robust ester bioisostere.
1,3,4-Oxadiazole:[1][6][8][10][13] Symmetric; generally more polar than the 1,2,4-isomer.
Comparative Data Matrix
Feature
Oxazole
1,2,4-Oxadiazole
1,3,4-Oxadiazole
LogP Effect
High (Lipophilic)
Moderate (Lower than Oxazole)
Low (Most Polar)
H-Bond Acceptors
1 (Weak)
2 (Moderate)
2 (Stronger)
Metabolic Stability
Susceptible to oxidation (ring opening)
Generally High (Stable to hydrolysis)
Variable (Can be labile in specific contexts)
pKa (Conjugate Acid)
~0.8
~ -1.5 (Very weak base)
~ -2.5 (Very weak base)
Geometry
Planar, Amide mimic
Planar, Ester mimic
Planar, Amide/Ester mimic
Key Liability
CYP inhibition (via N-coordination)
Nucleophilic attack at C5
Ring opening (hydrazide formation)
Decision Logic: Scaffold Selection Workflow
The following decision tree illustrates the logical flow for a medicinal chemist deciding between these scaffolds based on ADME/Tox data.
Figure 1: Strategic decision matrix for selecting between oxazole and oxadiazole regioisomers based on physicochemical requirements.
Synthetic Protocols & Methodologies
To ensure reproducibility, we present the "Gold Standard" synthetic routes for both scaffolds.
Oxazole Synthesis: The Robinson-Gabriel Cyclodehydration
This is the most reliable method for generating 2,5-disubstituted oxazoles.
Mechanism: Cyclodehydration of 2-acylamino-ketones.[14]
Reagents: Burgess Reagent (mildest), POCl3, or H2SO4.
Protocol (Burgess Variant):
Precursor: Dissolve the
-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M).
for 2–4 hours. Monitor by LCMS for the disappearance of the M+18 (hydrated) peak.
Workup: Concentrate in vacuo. Flash chromatography (EtOAc/Hexane) usually yields clean product without aqueous workup.
Validation:
H NMR diagnostic peak: Oxazole C4-H appears as a sharp singlet around 7.0–8.0 ppm (depending on substitution).
1,2,4-Oxadiazole Synthesis: The Amidoxime Route
This route is preferred for its modularity, allowing independent variation of the R3 and R5 positions.
Mechanism: Condensation of an amidoxime with a carboxylic acid derivative.[15][16]
Reagents: T3P (Propylphosphonic anhydride) or CDI (Carbonyldiimidazole).
Protocol (T3P One-Pot Procedure):
Activation: To a solution of Carboxylic Acid (R-COOH, 1.0 equiv) in EtOAc or DMF, add DIPEA (3.0 equiv) and T3P (50% in EtOAc, 1.5 equiv). Stir for 20 min.
Addition: Add the Amidoxime (R'-C(NOH)NH2, 1.1 equiv).
Cyclization: Heat the mixture to 80–100°C for 12 hours. (Note: The initial intermediate is the O-acyl amidoxime; heat is required for dehydration to the oxadiazole).
C NMR is critical here to distinguish the C5 carbon (typically 170–180 ppm).
Case Studies in Drug Development
Oxazole: Oxaprozin (Daypro)
Class: NSAID.
Role of Scaffold: The oxazole ring serves as a rigid linker that mimics the spatial arrangement of the indole ring in indomethacin but with improved metabolic stability and distinct electronic properties. It provides the necessary lipophilicity to penetrate the membrane while positioning the acidic moiety for COX inhibition.
1,2,4-Oxadiazole: Ataluren (Translarna)
Class: Nonsense mutation readthrough agent.
Role of Scaffold: The 1,2,4-oxadiazole acts as a planar, electron-deficient core that links two aromatic systems. It functions as a bioisostere for a carboxylic acid/amide, maintaining planarity while modulating solubility. Its high chemical stability is crucial for oral bioavailability.
1,3,4-Oxadiazole: Zibotentan[6]
Class: Endothelin receptor antagonist.
Role of Scaffold: The 1,3,4-oxadiazole is utilized to fine-tune the polarity of the molecule. In the optimization of endothelin antagonists, replacing less polar spacers with 1,3,4-oxadiazole improved aqueous solubility and reduced non-specific binding (LogD modulation).
Experimental Validation Framework
When comparing these scaffolds in a live project, the following screening cascade is mandatory to establish causality between structure and performance.
Matched Molecular Pair (MMP) Analysis Workflow
Figure 2: Standardized screening cascade for validating scaffold bioisosterism.
Critical Assay Notes
LogD Measurement: Do not rely on calculated LogP (cLogP). Oxadiazoles often exhibit lower experimental LogD than predicted due to specific solvation effects of the nitrogen lone pairs.
Microsomal Stability (HLM):
Oxazole Risk: Check for ring opening (hydrolysis) or oxidation at the C5 position.
Oxadiazole Risk:[7][8] Generally stable, but check for reductive ring opening in the presence of high glutathione (GSH) levels or specific reductases.
References
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Pace, A., & Pierro, P. (2009).[9] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link
BenchChem. (2025).[16][17] "Application Notes: Robinson-Gabriel Synthesis of Oxazoles." BenchChem Protocols. Link
Jakopin, Z. (2020). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals.[1][3][10][11][14][15][18] Link
GlaxoSmithKline. (2014). "Discovery of Zibotentan (ZD4054)." ACS Medicinal Chemistry Letters. Link
A Comprehensive Guide to the Safe Disposal of Potassium;2-(1,3-oxazol-5-yl)acetate
Hazard Assessment and Chemical Profile Potassium;2-(1,3-oxazol-5-yl)acetate is the potassium salt of 2-(1,3-oxazol-5-yl)acetic acid. To ascertain its safe handling and disposal, we must consider the properties of both th...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment and Chemical Profile
Potassium;2-(1,3-oxazol-5-yl)acetate is the potassium salt of 2-(1,3-oxazol-5-yl)acetic acid. To ascertain its safe handling and disposal, we must consider the properties of both the cation and the anion.
Potassium Salts: Potassium acetate, a simple analog, is a hygroscopic solid that is generally considered to have low toxicity.[1][2] It is used in some applications as a food additive and is not classified as a hazardous substance under most regulations.[3]
Oxazole Moiety: The 1,3-oxazole ring is a five-membered heterocycle containing nitrogen and oxygen.[4] This ring system is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.[5][6] While some oxazole derivatives are benign, others can exhibit significant toxicity. The parent compound, oxazole, is classified as a flammable liquid that can cause severe skin and eye damage.[7][8]
Given the presence of the oxazole ring and the lack of specific toxicological data for Potassium;2-(1,3-oxazol-5-yl)acetate, a cautious approach is warranted. It is prudent to handle this compound as a potentially hazardous substance.
Potential Hazards:
May cause skin and eye irritation upon contact.
May be harmful if inhaled or ingested.
Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.
Personal Protective Equipment (PPE) and Handling
Adherence to standard laboratory safety protocols is the first line of defense. When handling Potassium;2-(1,3-oxazol-5-yl)acetate in any form (solid or in solution), the following PPE is mandatory:
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.
Hand Protection: Use nitrile gloves. Inspect gloves for any tears or punctures before use.
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified fume hood.
Disposal Procedures
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain. [9]
Step-by-Step Disposal Protocol
Segregation of Waste: All waste containing Potassium;2-(1,3-oxazol-5-yl)acetate, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be segregated from general laboratory waste.[10]
Waste Container:
Use a designated, leak-proof, and clearly labeled hazardous waste container.[11]
The container should be made of a material compatible with organic salts. A high-density polyethylene (HDPE) container is a suitable choice.
The label should clearly state "Hazardous Waste" and list the full chemical name: "Potassium;2-(1,3-oxazol-5-yl)acetate".
Collection of Waste:
Solid Waste: Carefully place the solid compound and any contaminated disposable materials into the designated waste container. Avoid creating dust.
Solutions: Aqueous or solvent solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[12]
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Ensure that all institutional and local regulations are followed.[13]
Spill Management
In the event of a spill:
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the lab.
Don PPE: Wear the appropriate PPE as described in Section 2.
Containment:
For solid spills: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[14] Sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
For liquid spills: Cover the spill with an absorbent material. Once absorbed, carefully collect the material and place it in the hazardous waste container.
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Summary of Key Information
Aspect
Guideline
Personal Protective Equipment (PPE)
Chemical safety goggles, nitrile gloves, lab coat. Use a fume hood if generating dust or aerosols.
Waste Classification
Treat as hazardous chemical waste.
Waste Container
Labeled, leak-proof, high-density polyethylene (HDPE) or other compatible material.
Disposal Method
Collection by a licensed chemical waste disposal service.
Prohibited Actions
DO NOT dispose of down the drain. DO NOT mix with incompatible waste streams. DO NOT place in general trash.
Spill Cleanup
Use inert absorbent material (sand, vermiculite). Collect all contaminated materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Potassium;2-(1,3-oxazol-5-yl)acetate.
Caption: Disposal workflow for Potassium;2-(1,3-oxazol-5-yl)acetate.
References
Vertex AI Search. (n.d.).
Industrial Chemicals Limited. (2023, November 9).
Thermo Fisher Scientific. (2025, December 24).
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
PubChem. (n.d.). 2-(1,3-Benzoxazol-5-yl)acetic acid. Retrieved from [Link]
Ahmed, A., et al. (2025, December 22). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
PubChem. (n.d.). Oxazole-5-acetic Acid. Retrieved from [Link]
Wikipedia. (n.d.). Potassium acetate. Retrieved from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(1,3-Oxazol-5-yl)benzoic acid.
Naunyn-Schmiedeberg's Archives of Pharmacology. (2024, October 1). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
MDPI. (2021, December 6).
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Labor
Daniels Health. (2025, May 21).
University of Victoria. (n.d.).
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
European Chemicals Agency. (n.d.).
Department of Chemistry, University of Oslo. (2024, September 9). Disposal of residue chemicals (chemicals in their original packaging).
EMBL-EBI. (n.d.). Compound: POTASSIUM ACETATE (CHEMBL1201058). Retrieved from [Link]
Personal protective equipment for handling Potassium;2-(1,3-oxazol-5-yl)acetate
Executive Safety Summary Potassium 2-(1,3-oxazol-5-yl)acetate is a specialized heterocyclic building block commonly used in medicinal chemistry for synthesizing bioactive scaffolds (e.g., kinase inhibitors, antibiotics)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Potassium 2-(1,3-oxazol-5-yl)acetate is a specialized heterocyclic building block commonly used in medicinal chemistry for synthesizing bioactive scaffolds (e.g., kinase inhibitors, antibiotics).
As a potassium salt of a heterocyclic carboxylic acid, this compound presents a specific safety profile characterized by hygroscopicity and irritation potential . While not typically classified as highly energetic or acutely toxic (like some high-nitrogen heterocycles), its handling requires strict adherence to dust control and moisture exclusion to maintain both safety and chemical integrity.
Critical Hazard Profile:
Health: Skin, Eye, and Respiratory Irritant (GHS Category 2/3).
Physical: Hygroscopic solid.[1] Absorbs atmospheric moisture rapidly, leading to deliquescence and potential hydrolysis of the oxazole ring under acidic conditions.
Reactivity: Stable under neutral conditions; incompatible with strong oxidizers and strong acids.
Hierarchy of Controls & PPE Matrix
Effective safety relies on a hierarchy where Personal Protective Equipment (PPE) is the final defense, not the first.
Engineering Controls (Primary Defense)
Powder Handling: All weighing and transfer of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure .
Atmosphere: Due to hygroscopicity, bulk storage handling should ideally occur in a low-humidity environment (e.g., glovebox or under nitrogen flow) if the material is to be stored for long periods after opening.
PPE Selection Matrix
The following PPE is mandatory for all personnel entering the handling zone.
Protection Zone
Equipment
Specification & Rationale
Ocular
Chemical Splash Goggles
Standard Safety Glasses are insufficient for powders. Goggles seal against fine dust entry which can cause severe ocular irritation and corneal abrasion.
Dermal (Hands)
Nitrile Gloves (Double Layer)
Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Rationale: Potassium salts can be abrasive. Double gloving prevents micro-tears and allows the outer glove to be discarded immediately upon contamination without exposing skin.
Respiratory
N95 or P100 Respirator
Required only outside fume hood. If weighing must occur on an open bench (strongly discouraged), a fit-tested N95 is the minimum requirement to prevent inhalation of hygroscopic dust.
Body
Lab Coat (High-Collar)
100% Cotton or Nomex. Synthetic blends (polyester) should be avoided due to static charge accumulation, which disperses fine powders.
Operational Protocol: Weighing & Transfer
Objective: Transfer material without inducing airborne dust or moisture contamination.[2][3][4][5][6]
Pre-Operational Checks
Verify Desiccant: Ensure the storage container has active desiccant. If the desiccant is pink/saturated, the chemical may have already absorbed water.
Static Discharge: Use an ionizing bar or anti-static gun on the weighing boat. Dry potassium salts are prone to static cling, causing "jumping" of powder during weighing.
Step-by-Step Procedure
Preparation:
Place a waste container for contaminated spatulas inside the hood.
Pre-weigh the receiving vessel (tare) to avoid transferring back and forth.
Transfer:
Open the stock container only inside the hood.
Use a stainless steel or anti-static polypropylene spatula . Avoid glass spatulas which can chip.
Technique: Do not dump.[6] Tap the spatula gently against the receiving vessel to dislodge powder.
Moisture Lock:
Immediately reseal the stock container.
Parafilm is recommended around the cap threads for long-term storage to prevent moisture creep.
Decontamination:
Wipe the exterior of the stock container with a dry Kimwipe, then a damp paper towel (water), followed by ethanol.
Why Water First? Ethanol precipitates some salts; water solubilizes this specific potassium salt most effectively.
Visual Workflows
Diagram 1: Risk Assessment & PPE Decision Logic
This logic gate ensures the correct level of protection based on the state of the matter (Solid vs. Solution).
Caption: Decision tree for selecting PPE based on physical state and engineering controls. Note the escalation to respiratory protection if engineering controls fail.
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill outside the hood.
Caption: Step-by-step spill response focusing on minimizing airborne dust generation through wet-wiping techniques.
Emergency Response & Disposal
First Aid Measures
Inhalation: Move to fresh air immediately. If wheezing occurs (common with acetate salt dust), seek medical attention.
Eye Contact: Flush with water for 15 minutes .[2] Do not rub eyes, as the solid crystals can cause mechanical abrasion before dissolving.
Skin Contact: Wash with soap and water.[3][7] Potassium salts can dehydrate skin locally; apply moisturizer after washing.
Disposal Protocols
Do not dispose of this compound down the drain.[8] While potassium acetate is benign, the oxazole moiety classifies this as organic chemical waste.
Solid Waste: Collect in a container labeled "Solid Organic Waste - Heterocyclic Salts."
Aqueous Waste: If dissolved, dispose of in "Aqueous Organic Waste" (if mixed with solvents) or "Aqueous Waste" (if pure water), checking pH.
Container Disposal: Triple rinse empty containers with water before discarding.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Oxazole Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]